molecular formula C16H21FN2O4S B4675214 N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4675214
M. Wt: 356.4 g/mol
InChI Key: HYECYUUVLKBTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased levels of GABA, which can have a variety of physiological and biochemical effects.

Mechanism of Action

N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and increased GABA levels can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its high selectivity for GABA-AT, which reduces the likelihood of off-target effects. However, one limitation is that N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Another area of interest is its effects on neuronal plasticity and the potential for it to be used in the treatment of neurodegenerative diseases. Finally, there is also interest in developing more water-soluble analogs of N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide to improve its suitability for certain experimental settings.

Scientific Research Applications

N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been studied extensively in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In animal models, N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to increase GABA levels in the brain and reduce seizures, anxiety, and drug-seeking behavior.

properties

IUPAC Name

N-cyclopropyl-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4S/c1-23-14-7-4-12(17)9-15(14)24(21,22)19-8-2-3-11(10-19)16(20)18-13-5-6-13/h4,7,9,11,13H,2-3,5-6,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYECYUUVLKBTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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